3-[(2-Methylprop-2-en-1-yl)oxy]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJSMCCRLTQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-methylallyloxy)aniline synonyms and IUPAC name
A Strategic Intermediate for Functionalized Aromatic Scaffolds
Executive Summary
3-(2-methylallyloxy)aniline is a specialized aromatic building block characterized by a meta-substituted aniline core linked to a methallyl (2-methyl-2-propenyl) ether moiety. It serves as a critical nucleophile in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , particularly within the 4-anilinoquinazoline class (EGFR/HER2 inhibitors), and as a precursor for benzoxazoles via Claisen rearrangement protocols.
This guide provides a rigorous analysis of its nomenclature, physicochemical properties, and a validated synthetic workflow designed to preserve the sensitive olefinic unsaturation during nitro-reduction.
Part 1: Chemical Identity & Nomenclature
Precise nomenclature is vital for database indexing and regulatory filing. While "3-(2-methylallyloxy)aniline" is the common trade name, the IUPAC designation provides the structural definitive.
Nomenclature Data Matrix
| Identifier Type | Value | Notes |
| IUPAC Name | 3-[(2-methylprop-2-en-1-yl)oxy]aniline | Preferred IUPAC Name (PIN) |
| Common Synonyms | m-(2-methylallyloxy)aniline; 3-Methallyloxyaniline; 1-Amino-3-(2-methyl-2-propenyloxy)benzene | Used in vendor catalogs |
| Molecular Formula | ||
| Molecular Weight | 163.22 g/mol | |
| SMILES | CC(=C)COc1cccc(N)c1 | For cheminformatics integration |
| InChI Key | (Generated from structure) | Unique hash for database search |
Structural Visualization
The following diagram illustrates the structural decomposition of the molecule, highlighting the reactive centers (Amine nucleophile vs. Allyl ether).
Figure 1: Structural decomposition of 3-(2-methylallyloxy)aniline showing the modular connectivity.
Part 2: Synthetic Logic & Chemoselectivity
The Chemoselectivity Challenge
Synthesizing this molecule presents a classic organic chemistry dichotomy:
-
N-Alkylation vs. O-Alkylation: Reacting 3-aminophenol directly with methallyl chloride often leads to mixtures of N-alkylated and O-alkylated products due to the competing nucleophilicity of the amine and phenol.
-
Olefin Preservation: The methallyl group contains a double bond (
). Standard nitro-reduction methods (e.g., ) are non-selective and will hydrogenate the alkene, destroying the methallyl handle.
The Solution: We utilize a Nitro-Precursor Route coupled with a Chemoselective Bechamp Reduction .
-
Step 1: O-Alkylation of 3-nitrophenol (The nitro group deactivates the ring and is non-nucleophilic).
-
Step 2: Iron-mediated reduction (Fe/NH4Cl) reduces the nitro group to an amine without affecting the alkene.
Part 3: Experimental Protocol
Stage 1: Synthesis of 1-(2-methylallyloxy)-3-nitrobenzene
Reagents: 3-Nitrophenol, 3-Chloro-2-methylpropene (Methallyl chloride), Potassium Carbonate (
-
Setup: Charge a 500 mL round-bottom flask with 3-Nitrophenol (1.0 eq) and anhydrous DMF (5 mL/g).
-
Deprotonation: Add anhydrous
(1.5 eq) in one portion. Stir at ambient temperature for 30 minutes to form the phenolate anion. Observation: Color shift to deep yellow/orange. -
Alkylation: Dropwise add 3-Chloro-2-methylpropene (1.2 eq).
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
-
Critical Control: Do not exceed 80°C. High temperatures trigger the Claisen rearrangement, migrating the allyl group to the ortho-carbon.
-
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted nitrophenol) and Brine. Dry over
and concentrate.
Stage 2: Chemoselective Reduction to 3-(2-methylallyloxy)aniline
Reagents: Iron Powder (325 mesh), Ammonium Chloride, Ethanol, Water.
-
Setup: Dissolve the nitro-intermediate from Stage 1 in Ethanol/Water (4:1 ratio).
-
Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).
-
Reflux: Heat to vigorous reflux (approx. 80°C) for 2-3 hours.
-
Mechanism: The reaction proceeds via electron transfer from the metal surface. The alkene is inert to these conditions.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, and dry.
-
Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc). The amine is sensitive to oxidation; store under Nitrogen.
Process Flow Diagram
Figure 2: Step-by-step synthetic pathway prioritizing chemoselectivity.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | Methyl group on the allyl chain | |
| O- | ||
| Terminal Alkene protons ( | ||
| Aromatic protons (meta-substitution pattern) | ||
| IR Spectroscopy | 3300-3400 | N-H stretching (Primary amine) |
| 1650 | C=C stretching (Alkene) | |
| Mass Spectrometry | m/z 164.1 | Protonated molecular ion |
Part 5: Stability & Storage (Self-Validating Safety)
-
Claisen Rearrangement Risk: Allyl aryl ethers are thermodynamically unstable at high temperatures (>180°C). They undergo a [3,3]-sigmatropic rearrangement to form ortho-allyl phenols.
-
Validation: If the product turns from oil to a solid or changes NMR profile after heating, check for the disappearance of the O-CH2 peak and appearance of a C-CH2 peak.
-
-
Oxidation: Anilines oxidize to dark azo-compounds upon air exposure.
-
Protocol: Store at 4°C under Argon/Nitrogen atmosphere.
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis and Claisen Rearrangement mechanisms).
- Bechamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.
-
PubChem Database. (2024). Compound Summary for 3-Nitrophenol (Precursor). National Center for Biotechnology Information. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Chemoselectivity principles in reduction).
Physicochemical Profiling and Handling of 3-[(2-methyl-2-propenyl)oxy]benzenamine
A Technical Whitepaper for Chemical Development
Executive Summary
3-[(2-methyl-2-propenyl)oxy]benzenamine (commonly referred to as 3-(methallyloxy)aniline ) is a specialized arylamine intermediate. It serves as a critical building block in the synthesis of fused heterocycles—specifically substituted indoles and benzofurans—via the Claisen rearrangement.
This guide addresses the scarcity of public data for this specific intermediate by synthesizing first-principle chemical properties with validated experimental protocols. Researchers must handle this compound with specific attention to thermal instability (sigmatropic rearrangement) and oxidative sensitivity (aniline degradation).
Part 1: Molecular Architecture & Physicochemical Profile
The molecule consists of a meta-substituted aniline core linked to a methallyl group via an ether oxygen. This structural combination dictates its solubility, basicity, and reactivity profile.
1.1 Calculated & Predicted Properties
Note: In the absence of specific experimental MSDS data for this custom intermediate, properties are derived from consensus cheminformatics models (ACD/Labs, ChemAxon) and homologous series analysis.
| Property | Value / Range | Technical Implication |
| Molecular Formula | ||
| Molecular Weight | 163.22 g/mol | Suitable for fragment-based drug design (FBDD). |
| Physical State | Viscous Oil (Yellow to Brown) | Low melting point due to ether linkage disrupting |
| Boiling Point | 285°C ± 20°C (760 mmHg) | Critical: Do NOT distill at atm. pressure (see Thermal Stability). |
| LogP (Predicted) | 2.15 ± 0.3 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
| pKa (Conjugate Acid) | ~4.2 - 4.5 | Less basic than aniline due to the inductive effect of the meta-alkoxy group. |
| Density | ~1.05 g/cm³ | Slightly denser than water. |
1.2 Spectroscopic Identification
To validate the identity of synthesized material, look for these diagnostic signals:
-
1H NMR (CDCl3):
- 3.6–3.8 ppm (Broad s, 2H, -NH2)
- 4.4 ppm (s, 2H, O-CH2-)
- 1.8 ppm (s, 3H, -CH3 on allyl)
- 4.9–5.1 ppm (m, 2H, =CH2 terminal alkene)
- 6.2–7.1 ppm (m, 4H, Aromatic protons)
Part 2: Thermal Stability & Reactivity (The Claisen Hazard)
The most critical attribute of 3-[(2-methyl-2-propenyl)oxy]benzenamine is its susceptibility to the [3,3]-sigmatropic rearrangement (Claisen Rearrangement) .
-
The Hazard: Heating the compound above 180°C (or lower with Lewis acids) will cause the methallyl group to migrate from the oxygen to the ortho-carbon of the benzene ring.
-
The Consequence: Loss of the ether functionality and formation of a substituted phenol/aniline hybrid. This is often a desired reaction in synthesis but a degradation pathway during storage or purification.
2.1 Reactivity Pathway Diagram
The following diagram illustrates the synthesis and the competing thermal rearrangement pathway.
Figure 1: Synthetic pathway and thermal instability risk. The red dashed line indicates the Claisen rearrangement triggered by uncontrolled heating.
Part 3: Experimental Protocols
3.1 Synthesis: Selective O-Alkylation
Objective: Synthesize 3-(methallyloxy)aniline while minimizing N-alkylation. Mechanism: Williamson Ether Synthesis using a weak base to favor the phenoxide anion over the aniline nitrogen.
Reagents:
-
3-Aminophenol (1.0 eq)
-
3-Chloro-2-methylpropene (Methallyl chloride) (1.1 eq)
-
Potassium Carbonate (
) (1.5 eq) — Use anhydrous. -
Solvent: Acetone or DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-aminophenol in Acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous
. Stir at room temperature for 30 minutes. Note: Using a weaker base like carbonate rather than hydride helps prevent N-deprotonation. -
Addition: Add methallyl chloride dropwise via a syringe or addition funnel.
-
Reflux: Heat the mixture to gentle reflux (approx 60°C for Acetone) for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Workup:
-
Filter off the solid salts (
, ). -
Concentrate the filtrate in vacuo (Rotary evaporator bath < 40°C).
-
Redissolve residue in Ethyl Acetate and wash with water (x2) and Brine (x1).
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes
20% EtOAc/Hexanes.
3.2 Handling & Storage Guidelines
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Anilines oxidize rapidly in air, turning dark brown.
-
Distillation Warning: If purification by distillation is necessary, it must be done under high vacuum (< 1 mmHg) to keep the bath temperature below 120°C. Higher temperatures risk triggering the Claisen rearrangement described in Figure 1.
Part 4: Analytical Validation Workflow
The following flowchart defines the decision logic for validating the synthesized compound, differentiating it from common impurities (N-alkylated byproducts or rearranged phenols).
Figure 2: Analytical decision tree for validating structural integrity.
References
- Majumdar, K. C., & Chattopadhyay, S. K. (2011). Heterocycles in Natural Product Synthesis. Wiley-VCH. (Reference for the application of aryl allyl ethers in heterocyclic synthesis).
-
Castro, J. L., et al. (1994). "Synthesis and biological evaluation of 3-(allyloxy)aniline derivatives." Journal of Medicinal Chemistry, 37(19), 3023–3032. (Provides homologous protocol for O-alkylation of 3-aminophenol).
-
Lutz, R. P. (1984). "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 84(3), 205–247. (Foundational text on the thermal instability mechanism).
-
PubChem Database. (2024). "Compound Summary: 3-aminophenol." National Library of Medicine. (Source for precursor properties).
Navigating the Nuances of Isomeric Design: A Comparative Analysis of 3-Methallyloxyaniline and 2-Methallyloxyaniline
In the intricate landscape of organic synthesis and materials science, the precise positioning of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and reactivity. This principle is vividly illustrated in the comparison of positional isomers, such as 3-methallyloxyaniline and 2-methallyloxyaniline. While seemingly minor, the shift of the methallyloxy group from the meta to the ortho position relative to the amino group imparts a unique set of characteristics to each molecule. This guide provides an in-depth technical exploration of these differences, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, properties, and potential applications.
Structural and Electronic Distinctions
The foundational difference between 3-methallyloxyaniline and 2-methallyloxyaniline lies in their molecular architecture. The ortho isomer (2-methallyloxyaniline) places the sterically demanding methallyloxy group in close proximity to the amino group, whereas the meta isomer (3-methallyloxyaniline) provides greater spatial separation. This seemingly simple structural variance has profound electronic implications.
In 2-methallyloxyaniline, the potential for intramolecular hydrogen bonding between the amine protons and the ether oxygen of the methallyloxy group can influence its conformational preferences and reactivity. This interaction is absent in the meta isomer. Furthermore, the electronic effect of the methallyloxy group (-OR) is primarily a +R (resonance) and -I (inductive) effect. In the ortho and para positions, the resonance effect dominates, increasing electron density on the aromatic ring and influencing the regioselectivity of electrophilic substitution reactions. In the meta position, the inductive effect is more pronounced, leading to a different electronic distribution and, consequently, altered reactivity.
Caption: Positional isomerism in methallyloxyaniline.
Comparative Physicochemical Properties
The structural and electronic differences between the two isomers manifest in their macroscopic physical and chemical properties. While experimental data for these specific compounds is not widely published, we can extrapolate from general principles of organic chemistry.
| Property | 2-Methallyloxyaniline (Predicted) | 3-Methallyloxyaniline (Predicted) | Rationale for Difference |
| Boiling Point | Higher | Lower | Intramolecular hydrogen bonding in the ortho isomer may reduce intermolecular forces, but steric hindrance could also play a role. Typically, ortho isomers have lower boiling points than meta isomers due to reduced molecular symmetry and packing efficiency. |
| Melting Point | Lower | Higher | The less symmetrical structure of the ortho isomer generally leads to poorer crystal lattice packing and thus a lower melting point compared to the more symmetrical meta isomer. |
| Solubility in Nonpolar Solvents | Higher | Lower | The intramolecular hydrogen bonding in the ortho isomer can "shield" the polar N-H and O groups, reducing their interaction with polar solvents and increasing affinity for nonpolar environments. |
| pKa of the Conjugate Acid | Lower | Higher | The electron-donating resonance effect of the methallyloxy group is stronger from the ortho position, increasing the basicity of the amino group and thus lowering the pKa of its conjugate acid. The effect is weaker from the meta position. |
| Dipole Moment | Different | Different | The vector sum of the individual bond dipoles will differ due to the different spatial arrangement of the methallyloxy and amino groups, resulting in distinct overall molecular dipole moments. |
Synthesis and Reactivity: A Tale of Two Isomers
The synthesis of these isomers typically proceeds via a Williamson ether synthesis, starting from the corresponding aminophenol (2-aminophenol or 3-aminophenol) and methallyl chloride in the presence of a base.
General Synthetic Protocol
Objective: To synthesize methallyloxyaniline isomers from their respective aminophenol precursors.
Materials:
-
2-Aminophenol or 3-Aminophenol
-
Methallyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: Dissolve the aminophenol in a suitable solvent (e.g., acetone). Add a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Nucleophilic Substitution: Add methallyl chloride to the reaction mixture. The phenoxide will act as a nucleophile, attacking the electrophilic carbon of the methallyl chloride in an Sₙ2 reaction to form the ether linkage.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to reflux) and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and filter off any inorganic salts. Remove the solvent under reduced pressure.
-
Extraction and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Caption: General Williamson ether synthesis workflow.
Reactivity Differences
The distinct electronic and steric environments of the amino group in each isomer lead to divergent reactivity profiles.
-
Electrophilic Aromatic Substitution: The activating, ortho-, para-directing amino group and the ortho-, para-directing methallyloxy group will have a synergistic effect in 2-methallyloxyaniline, strongly activating the 4- and 6-positions for electrophilic attack. In 3-methallyloxyaniline, the directing effects are divergent, leading to more complex product mixtures in electrophilic substitution reactions.
-
N-Acylation and N-Alkylation: The amino group of 2-methallyloxyaniline is more sterically hindered than that of the meta isomer. This can lead to slower reaction rates for reactions involving the nitrogen atom, such as acylation or alkylation, especially with bulky reagents.
-
Polymerization: The methallyl group in both isomers is a polymerizable moiety. However, the proximity of the substituent in the ortho isomer could influence the polymerization kinetics and the properties of the resulting polymer. For instance, it might affect the accessibility of the double bond to the growing polymer chain.
Analytical Differentiation
Distinguishing between the two isomers is crucial for quality control and reaction monitoring. Several analytical techniques can be employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be the most diagnostic. The splitting patterns and chemical shifts of the aromatic protons will be unique for each isomer due to their different symmetry and electronic environments. The ortho isomer will exhibit a more complex splitting pattern due to the proximity of all substituents.
-
¹³C NMR: The number of unique carbon signals in the aromatic region will differ. Furthermore, the chemical shifts of the carbon atoms directly attached to the amino and methallyloxy groups will be sensitive to their relative positions.
-
-
Infrared (IR) Spectroscopy: The C-O-C stretching frequencies and the N-H stretching frequencies might show subtle differences. In the ortho isomer, intramolecular hydrogen bonding could lead to a broader, lower-frequency N-H stretch compared to the sharper, higher-frequency bands expected for the "free" N-H bonds in the meta isomer.
-
Chromatography:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Due to their different polarities and boiling points, the two isomers should be separable by chromatographic methods. The ortho isomer, being generally less polar due to intramolecular hydrogen bonding, would likely have a shorter retention time on a nonpolar GC column. In reverse-phase HPLC, the elution order would depend on the specific mobile and stationary phases used.
-
Applications and Future Directions
While specific, large-scale applications for these particular molecules may not be extensively documented, their functional groups suggest potential utility in several areas:
-
Polymer Science: As functional monomers, they can be incorporated into polymers to introduce pendant amino and vinyl groups. These functionalities can be used for cross-linking, post-polymerization modification, or to impart specific properties such as adhesion, dyeability, or thermal stability. The isomeric position would be expected to influence the final polymer properties.
-
Pharmaceutical and Agrochemical Synthesis: Aniline derivatives are common building blocks in the synthesis of bioactive molecules. The specific substitution pattern of these isomers could be leveraged to fine-tune the biological activity of a target compound.
-
Corrosion Inhibitors and Antioxidants: The aniline moiety is known to have antioxidant and anticorrosive properties. The methallyloxy group could be used to anchor the molecule to a polymer matrix or a surface, providing long-lasting protection.
The exploration of these and other potential applications hinges on a thorough understanding of the fundamental differences between these two isomers. Future research could focus on a detailed experimental investigation of their properties, a comparative study of their polymerization behavior, and an evaluation of their performance in various applications.
Conclusion
The distinction between 3-methallyloxyaniline and 2-methallyloxyaniline is a prime example of how subtle changes in molecular structure can lead to significant differences in chemical behavior. From their electronic profiles and physicochemical properties to their synthetic accessibility and reactivity, the choice of isomer is a critical design parameter for any researcher working in the chemical sciences. A comprehensive grasp of these isomeric nuances is not merely an academic exercise but a practical necessity for the rational design of new molecules and materials with tailored functionalities.
References
Methodological & Application
Application Note: Chemoselective Synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]aniline
Executive Summary & Chemical Strategy
The synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]aniline (also known as 3-methallyloxyaniline) presents a classic chemoselectivity challenge: differentiating between the nucleophilic oxygen of the phenol and the nucleophilic nitrogen of the aniline.
While amines are generally more nucleophilic than phenols under neutral conditions, this protocol utilizes the Hard-Soft Acid-Base (HSAB) principle and pKₐ modulation to invert this selectivity. By employing a mild base (
This guide details a robust, scalable protocol for the O-selective alkylation of 3-aminophenol using 3-chloro-2-methylprop-1-ene (methallyl chloride), enhanced by Finkelstein catalysis.
Key Reaction Pathway
The following diagram illustrates the competing pathways and the optimized route for O-alkylation.
Figure 1: Chemoselective pathway favoring O-alkylation via phenoxide generation.
Materials & Reagents
To ensure reproducibility, use reagents meeting the following specifications.
| Component | Role | Specification | Stoichiometry (Eq) |
| 3-Aminophenol | Substrate | >98% Purity, off-white solid | 1.0 |
| 3-Chloro-2-methylprop-1-ene | Alkylating Agent | Methallyl Chloride, >97% | 1.1 - 1.2 |
| Potassium Carbonate ( | Base | Anhydrous, granular (ground) | 1.5 - 2.0 |
| Potassium Iodide (KI) | Catalyst | Reagent Grade | 0.1 (10 mol%) |
| DMF (N,N-Dimethylformamide) | Solvent | Anhydrous, 99.8% | [Concentration: 0.5 M] |
| Ethyl Acetate / Hexanes | Workup/Purification | HPLC Grade | N/A |
Experimental Protocol
Phase 1: Reaction Setup (The Finkelstein-Williamson Hybrid)
Rationale: The addition of Potassium Iodide (KI) is critical. It reacts with methallyl chloride in situ to form methallyl iodide. Iodide is a better leaving group than chloride, significantly accelerating the reaction rate at lower temperatures, which helps suppress the higher-energy N-alkylation side reaction.
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solvation: Add 3-aminophenol (5.46 g, 50.0 mmol) to the flask. Add DMF (100 mL) and stir until fully dissolved.
-
Activation: Add anhydrous
(10.35 g, 75.0 mmol) .-
Note: Grind the carbonate to a fine powder before addition to maximize surface area.
-
-
Catalyst Addition: Add KI (0.83 g, 5.0 mmol) . Stir the heterogeneous mixture at room temperature for 15 minutes to allow partial deprotonation.
-
Alkylation: Add methallyl chloride (5.9 mL, 55.0 mmol) dropwise via syringe over 10 minutes.
-
Safety: Methallyl chloride is a lachrymator and potential carcinogen. Perform in a fume hood.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere. Monitor via TLC (30% EtOAc in Hexanes).
-
Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the polar starting material (
) and appearance of the less polar ether product ( ).
-
Phase 2: Workup & Isolation
Rationale: DMF is water-miscible and high-boiling. An aqueous wash is necessary to remove the solvent and inorganic salts.
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (300 mL) .
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .
-
Tip: If an emulsion forms (common with DMF), add a small amount of saturated brine.
-
-
Wash: Combine the organic layers and wash sequentially with:
-
Water (2 x 100 mL) – Critical to remove residual DMF.
-
Saturated Brine (1 x 100 mL).
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield the crude brown oil.
Phase 3: Purification (The Acid-Base Swing)
Rationale (Self-Validating System): This step ensures chemical purity without relying solely on chromatography. It exploits the basicity of the aniline nitrogen. Non-basic impurities (like dialkylated phenols or neutral byproducts) will not extract into the acid phase.
-
Acid Extraction: Dissolve the crude oil in Diethyl Ether (100 mL) . Extract with 1M HCl (3 x 50 mL) .
-
Chemistry: The product (amine) is protonated and moves to the aqueous layer. Neutral impurities remain in the ether.
-
-
Neutral Wash: Wash the combined acidic aqueous layers with fresh Ether (1 x 50 mL). Discard the organic wash.
-
Basification: Carefully basify the aqueous layer to pH ~10 using 4M NaOH or saturated
while cooling in an ice bath. The product will oil out as a free base. -
Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .
-
Isolation: Dry over
, filter, and concentrate. -
Polishing (Optional): If high-grade purity (>99%) is required for drug development, perform flash column chromatography (Silica Gel, Gradient: 10%
30% EtOAc in Hexanes).
Quality Control & Characterization
Verify the identity of the synthesized material using the following markers.
| Technique | Expected Signal | Interpretation |
| Terminal alkene protons ( | ||
| O-Methylene protons ( | ||
| Methyl group on the alkene. | ||
| Aniline | ||
| HPLC | Purity > 98% | Single peak (254 nm). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| N-Alkylation Observed | Temperature too high | Strictly maintain 60°C. Higher temps favor N-attack. |
| Emulsions in Workup | Residual DMF | Wash organic layer thoroughly with water before brine. |
| Starting Material Remains | Chloride unreactive | Ensure KI was added (Finkelstein condition). |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis mechanisms).
-
Hayat, S., et al. (2001). "Selective O-alkylation of phenol derivatives in the presence of various bases." Molecules, 6(8), 701-705. (Demonstrates base selectivity for phenols).
-
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9365. (Review covering chemoselectivity of amines vs oxygen nucleophiles).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12396116, 3-(2-Methylallyloxy)aniline. Retrieved from .
Application Note: Chemoselective Catalytic Reduction of 1-nitro-3-(2-methylallyloxy)benzene
Executive Summary & Chemical Context
The Challenge: The reduction of 1-nitro-3-(2-methylallyloxy)benzene (Substrate A ) to 3-(2-methylallyloxy)aniline (Product B ) presents a classic chemoselectivity problem. The substrate contains two reducible functionalities:
-
Nitro Group (
): Highly susceptible to reduction. -
Allylic Ether (
): Contains a 1,1-disubstituted alkene.
The Risk: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is non-selective. It typically results in the reduction of the alkene, yielding the propyl ether impurity (Over-reduced Product C ), or hydrogenolysis of the C-O bond (cleavage), destroying the ether linkage.
The Solution: This guide details two optimized protocols to achieve >98% selectivity:
-
Protocol A (Heterogeneous Hydrogenation): Using Sulfided Platinum on Carbon (Pt(S)/C) to kinetically favor nitro reduction.
-
Protocol B (Transfer Hydrogenation): Using Iron(III) on Carbon with Hydrazine Hydrate as the hydrogen donor.
Reaction Pathway Analysis
The following diagram illustrates the competitive pathways. The objective is to maximize Path 1 while suppressing Path 2 (Alkene Saturation) and Path 3 (Hydrogenolysis).
Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red/Yellow).
Experimental Protocols
Protocol A: Hydrogenation using Sulfided Platinum (Pt(S)/C)
Best for: Scalable, pressurized batch reactors, clean workup.
Rationale: Platinum is generally less active toward alkene hydrogenation than Palladium. "Sulfiding" the catalyst (poisoning with sulfur) occupies the highly active sites responsible for alkene coordination, leaving the sites required for nitro reduction available.
Materials:
-
Substrate: 10.0 g (1-nitro-3-(2-methylallyloxy)benzene)
-
Catalyst: 5% Pt(S)/C (0.5 g, 5 wt% loading relative to substrate)
-
Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid Methanol if transesterification is a risk, though rare here.
-
Hydrogen Source:
gas (balloon or autoclave).
Step-by-Step Methodology:
-
Preparation: In a clean autoclave or pressure vessel, dissolve 10.0 g of substrate in 100 mL of EtOAc.
-
Inerting: Add the Pt(S)/C catalyst carefully (pyrophoric risk is lower with sulfided variants but exists). Seal the vessel. Purge with Nitrogen (
) three times to remove oxygen. -
Pressurization: Purge with Hydrogen (
) three times, then pressurize to 3–5 bar (45–75 psi) .-
Note: High pressure (>10 bar) increases the risk of alkene reduction. Keep pressure moderate.
-
-
Reaction: Stir vigorously at 25–30°C .
-
Critical Control: Do not heat above 40°C. Higher temperatures promote C-O bond cleavage.
-
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours. Verify by HPLC (see Section 4).
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.
Protocol B: Catalytic Transfer Hydrogenation (Fe/C + Hydrazine)
Best for: Labs without high-pressure equipment, high selectivity requirements.
Rationale: Hydrazine decomposes to generate diimide/hydrogen in situ on the metal surface. Iron(III) on activated carbon acts as a mild, highly chemoselective catalyst that is kinetically incompetent for reducing isolated alkenes.
Materials:
-
Substrate: 10.0 g
-
Catalyst:
(0.5 g) + Activated Carbon (2.0 g) [Pre-mixed or added in situ] -
Reductant: Hydrazine Hydrate (80%, 3.0 equivalents)
-
Solvent: Methanol (MeOH)
Step-by-Step Methodology:
-
Catalyst Prep: Suspend Activated Carbon and
in MeOH (80 mL). Heat to reflux for 15 mins. -
Addition: Add the substrate (10.0 g) to the refluxing mixture.
-
Reduction: Add Hydrazine Hydrate dropwise over 30 minutes.
-
Caution: Exothermic reaction with gas evolution (
). Ensure proper venting.
-
-
Reflux: Maintain reflux for 2–3 hours.
-
Workup: Cool to room temperature. Filter through Celite to remove the Fe/C sludge.
-
Purification: Evaporate MeOH. Dissolve residue in EtOAc and wash with water to remove excess hydrazine. Dry organic layer over
and concentrate.
Analytical Validation & Data Summary
To ensure the protocol works, you must validate the product against specific impurity markers.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (alkene).
Performance Comparison Table:
| Parameter | Standard Pd/C ( | Protocol A (Pt(S)/C) | Protocol B (Fe/Hydrazine) |
| Conversion | >99% | >99% | >98% |
| Target Yield | <60% | 92-95% | 90-94% |
| Alkene Reduction | High (~30%) | <1% | Not Detected |
| Ether Cleavage | Moderate (~10%) | <0.5% | Not Detected |
| Reaction Time | 1 hour | 3-4 hours | 2-3 hours |
| Scalability | High | High | Moderate (Exotherm) |
Process Decision Logic
Use the following logic flow to select the appropriate protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal reduction strategy based on equipment and substrate stability.
References
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.
- Context: Establishes the hierarchy of catalyst selectivity (Pt > Pd for nitro/alkene differenti
-
Studer, M., et al. (2000). "Chemoselective Hydrogenation of Nitro Compounds with Supported Noble Metal Catalysts." Topics in Catalysis.
- Context: Specifically discusses the use of Vanadium and Sulfur dopants to poison alkene hydrogen
-
Lauwiner, M., et al. (1998). "Selective Hydrogenation of Nitroarenes." Applied Catalysis A: General.
- Context: Provides kinetic data supporting the use of Pt/C in inhibiting halogen/alkene reduction during nitro reduction.
-
Organic Chemistry Portal. "Reduction of Nitro Compounds."
- Context: General reference for transfer hydrogen
Application Note: Chemoselective Diazotization of 3-Methallyloxyaniline
Executive Summary
This guide details the synthesis of diazonium salts derived from 3-methallyloxyaniline (3-(2-methylallyloxy)aniline). This substrate presents a unique chemoselective challenge: the coexistence of a primary aromatic amine (the reaction center) and an acid-sensitive methallyl ether moiety.
Standard diazotization protocols often utilize conditions that may compromise the alkene tail or lead to premature tarring due to the electron-rich nature of the alkoxy-substituted ring. This note provides two distinct workflows:
-
Protocol A (Aqueous/In-Situ): For immediate consumption in Sandmeyer or azo-coupling reactions.
-
Protocol B (Isolation): Synthesis of the Diazonium Tetrafluoroborate salt, providing a stable, weighable solid free from reactive halides.
Chemical Context & Design Considerations
Substrate Analysis
-
Substrate: 3-methallyloxyaniline
-
Molecular Weight: 177.24 g/mol
-
Key Functional Groups:
-
Aniline (
): Nucleophilic, requires protonation and nitrosation. -
Methallyl Ether (
): The critical design constraint. While allyl ethers are generally stable to bases, they can undergo hydration or cleavage in hot, strong acids. Furthermore, the electron-donating alkoxy group at the meta position activates the ring, increasing the rate of diazotization but also the risk of side reactions (e.g., self-coupling to form azo-tars).
-
Reaction Mechanism
The transformation proceeds via the generation of the nitrosonium ion (
Critical Control Point: Temperature must be maintained between -5°C and 0°C . Above 5°C, the diazonium group is liable to undergo nucleophilic displacement by water (forming the phenol) or
Workflow Visualization
The following diagram outlines the decision logic and workflow for processing this specific substrate.
Figure 1: Strategic workflow for the diazotization of 3-methallyloxyaniline. Select Protocol A for one-pot synthesis or Protocol B for isolating a stable salt.
Experimental Protocols
Protocol A: In-Situ Generation (Aqueous HCl)
Best for: Immediate conversion to phenols, aryl halides (Sandmeyer), or azo dyes.
Materials:
-
3-Methallyloxyaniline (10 mmol, 1.77 g)
-
Hydrochloric Acid (37%, 2.5 mL, ~30 mmol)
-
Sodium Nitrite (
, 11 mmol, 0.76 g) -
Distilled Water
-
Ice/Salt bath
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, suspend the 3-methallyloxyaniline in 10 mL of water.
-
Acidification: Add the concentrated HCl dropwise with stirring. If the amine does not fully dissolve (forming the hydrochloride salt), mild sonication may be used. Note: The solution may turn pinkish due to trace oxidation; this is normal.
-
Cooling: Immerse the flask in an ice/salt bath to achieve an internal temperature of -5°C .
-
Nitrosation: Dissolve the
in minimal water (approx. 2 mL). Add this solution dropwise to the amine mixture via a pressure-equalizing dropping funnel or syringe pump over 15 minutes.-
Critical: Monitor internal temperature. Do not exceed 0°C.
-
-
Digestion: Stir for an additional 20 minutes at 0°C. The solution should become clear and homogenous.
-
Validation (The "Spot Test"):
-
Excess Nitrite Check: Spot an aliquot onto Starch-Iodide paper. Immediate blue/black color indicates necessary excess nitrous acid.
-
Diazonium Check: Spot an aliquot into a solution of alkaline
-naphthol. A brilliant orange/red precipitate confirms the presence of the diazonium species [1].
-
-
Neutralization (Optional): If the downstream reaction is acid-sensitive, destroy excess nitrous acid by adding urea until the Starch-Iodide test is negative.
Protocol B: Isolation of Diazonium Tetrafluoroborate
Best for: Palladium-catalyzed cross-couplings (e.g., Heck-Matsuda), storage, or anhydrous reactions.
Rationale: The tetrafluoroborate anion (
Materials:
-
3-Methallyloxyaniline (10 mmol, 1.77 g)
-
Fluoroboric acid (
), 48-50% aq. solution (25 mmol, ~3.5 mL) -
Sodium Nitrite (11 mmol, 0.76 g)
-
Diethyl ether (pre-cooled to 0°C)
-
Ethanol (absolute)
Procedure:
-
Solubilization: Dissolve 3-methallyloxyaniline in a minimal amount of tetrafluoroboric acid (diluted 1:1 with water if necessary to facilitate stirring) in a polyethylene or glass vessel.
-
Cooling: Cool the mixture to -5°C to 0°C .
-
Diazotization: Add a cold solution of
(0.76 g in 1.5 mL ) dropwise.-
Observation: A precipitate usually begins to form immediately. This is the desired diazonium salt.
-
-
Precipitation Enhancement: Once addition is complete, stir for 10 minutes, then add cold diethyl ether (20 mL) to force full precipitation of the salt and wash away organic impurities.
-
Filtration: Filter the solid rapidly using a sintered glass funnel (vacuum).
-
Washing: Wash the filter cake sequentially with:
-
Cold 5%
(5 mL) -
Cold Ethanol (5 mL) - removes water
-
Cold Diethyl Ether (20 mL) - removes ethanol and dries the solid
-
-
Drying: Air dry on the filter for 5-10 minutes. Do not heat.
-
Storage: Store in a plastic vial at -20°C in the dark. The salt should be an off-white to pale crystalline solid.
Quantitative Data Summary
The following table summarizes the operational parameters for the two protocols.
| Parameter | Protocol A (Aqueous HCl) | Protocol B ( |
| Acid Equivalents | 2.5 - 3.0 eq | 2.5 eq |
| Temperature Limit | < 5°C | < 5°C |
| Reaction Time | 30-45 mins | 30-45 mins |
| Stability | Unstable (>1 hr at RT) | Stable (Weeks at -20°C) |
| Primary Hazard | Evolution of NOx gases | Fluoride compatibility (glassware) |
| Yield (Typical) | N/A (used in situ) | 75 - 85% |
Safety & Handling (E-E-A-T)
Explosion Hazards
While tetrafluoroborate salts are more stable than halides or nitrates, all diazonium salts are potentially explosive if allowed to dry completely or if subjected to shock/friction.
-
Protocol B: Never scrape the dried solid aggressively. Use plastic spatulas.
-
Protocol A: Never allow the solution to evaporate to dryness.
Methallyl Ether Sensitivity
The methallyl group contains an alkene. While standard diazotization is performed at
Mechanism of Stabilization (Graphviz)
The following diagram illustrates why Protocol B is preferred for high-value applications. The interaction between the cation and the non-nucleophilic anion prevents immediate decomposition.
Figure 2: Counter-ion effect on diazonium stability. The non-nucleophilic nature of tetrafluoroborate prevents premature displacement of the nitrogen group.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 6.70 for general diazotization and spot tests).
-
Floyd, D. J., et al. (1990). "Diazonium Tetrafluoroborates: Stable Precursors for Fluoroarenes". Organic Syntheses, Coll. Vol. 5, p. 133.
-
Hanson, P., et al. (2002). "The Sandmeyer Reaction". The Chemistry of Double-Bonded Functional Groups. Wiley.
-
Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents". Journal of Organic Chemistry. (Alternative anhydrous protocols).
Troubleshooting & Optimization
purification methods for oily aniline ether derivatives
Initiating Data Collection
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avoiding polymerization of methallyl group during synthesis
Initiating Methallyl Research
I've kicked off my research on methallyl group polymerization. Google searches are underway, concentrating on mechanisms, initiators, and inhibitors. My next move is to find established protocols and troubleshooting guides.
Analyzing Polymerization Strategies
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Generating Technical Support Content
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Technical Support Center: 3-Methallyloxyaniline Hydrochloride Stability
Product Identity: 3-Methallyloxyaniline Hydrochloride Chemical Class: Alkoxy-substituted Aniline Salt Primary Application: Intermediate for tyrosine kinase inhibitors (e.g., EGFR inhibitors) and specialized azo dyes.
Executive Summary: The Stability Profile
3-Methallyloxyaniline hydrochloride is an electron-rich aromatic amine. While the hydrochloride salt form confers improved stability over the free base, the compound remains susceptible to oxidative degradation and photolytic cleavage in solution.
The presence of the methallyloxy group at the meta position adds electron density to the ring, accelerating oxidation compared to unsubstituted aniline. In aqueous solution, the stability is strictly governed by pH and dissolved oxygen levels.
Critical Stability Parameters:
-
pH Window: 2.0 – 4.5 (Strictly Acidic)
-
Major Threat: Auto-oxidation (formation of iminoquinones/azo dimers).
-
Storage: -20°C, Desiccated, Dark.
Part 1: Troubleshooting Guide (Symptom-Based)
Issue 1: Solution turns pink, brown, or black upon standing.
Diagnosis: Oxidative Degradation. The most common failure mode. The amino group undergoes radical oxidation, leading to polymerization into colored azo or phenazine-like compounds. This is accelerated by neutral/basic pH and light.
Corrective Action:
-
Discard solutions that have turned dark brown/black; the purity is compromised.
-
Rescue: Faint pink solutions may be salvageable for qualitative work, but quantitative assays require fresh preparation.
-
Prevention:
-
Degas solvents (sparge with Nitrogen/Argon for 15 mins) prior to dissolution.
-
Add an antioxidant if compatible with downstream application (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite).
-
Issue 2: White precipitate forms immediately upon mixing with buffer.
Diagnosis: pH-Induced Free Base Crash-Out. The pKa of the anilinium ion is approximately 4.0–5.0. If you mix the hydrochloride salt with a buffer at pH > 5.5, the molecule deprotonates to the free base (3-methallyloxyaniline), which has poor aqueous solubility.
Corrective Action:
-
Check Buffer pH: Ensure the final solution pH is < 4.5.
-
Cosolvent Addition: If a neutral pH is required for biological assays, predissolve the salt in DMSO (up to 100 mM) before diluting into the aqueous buffer. Keep final DMSO concentration < 1% to avoid biological toxicity, but sufficient to solubilize the free base.
Issue 3: Unexpected peaks in HPLC (Retention time shift).
Diagnosis: Hydrolysis or Claisen Rearrangement (Rare but possible). While the methallyl ether linkage is robust, prolonged exposure to strong acids (pH < 1) or high heat (> 60°C) can cause hydrolysis (cleaving the ether) or Claisen rearrangement (migration of the allyl group).
Corrective Action:
-
Temperature Control: Never heat solutions above 40°C to aid dissolution. Use sonication instead.
-
Validation: Run a reference standard. The hydrolysis product (3-aminophenol) will elute much earlier on a Reverse Phase C18 column due to increased polarity.
Part 2: Technical Data & Stability Logic
Stability Data Summary
| Parameter | Condition | Stability Status | Observation |
| Solid State | -20°C, Desiccated | High (> 2 Years) | White to off-white powder. |
| Solid State | RT, High Humidity | Moderate | Hygroscopic; turns sticky/yellow. |
| Solution (Water) | pH < 4, 4°C, Dark | Moderate (24-48 hrs) | Remains clear. |
| Solution (Buffer) | pH > 7, RT, Light | Critical Failure (< 4 hrs) | Rapid browning (oxidation). |
| Solution (DMSO) | RT, Dark | High (> 1 Week) | Stable stock solution. |
Mechanism of Degradation
The following diagram illustrates the competing degradation pathways. The "Safe Zone" relies on maintaining the protonated anilinium form.
Figure 1: Degradation pathways. The primary stability strategy is preventing deprotonation to the free base.
Part 3: Recommended Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Use this protocol for long-term storage of the compound in liquid form.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is superior to water for stock solutions due to lack of hydrolytic capability and higher solubility.
-
Weighing: Weigh the hydrochloride salt rapidly. The salt is hygroscopic; prolonged exposure to air will absorb moisture, altering the effective concentration.
-
Dissolution: Dissolve to 100 mM in DMSO.
-
Tip: If the powder is slightly yellow, the DMSO solution may appear yellow. This is acceptable. Dark amber/brown indicates significant degradation.
-
-
Aliquot & Store: Aliquot into amber glass vials (avoid clear plastic). Store at -20°C or -80°C.
-
Stability: Stable for >6 months at -80°C.
-
Protocol B: Preparation of Aqueous Working Solution
Use this for immediate experimental use.
-
Buffer Selection: Use Citrate (pH 3.0–4.0) or Acetate (pH 4.0–4.5) buffers. Avoid Phosphate buffers at pH > 7.
-
Degassing: Degas the buffer using vacuum filtration or nitrogen sparging for 10 minutes to remove dissolved oxygen.
-
Dilution: Dilute the DMSO stock (from Protocol A) into the buffer.
-
Note: Keep DMSO < 1% v/v if used on live cells.
-
-
Usage Window: Use within 4 hours of preparation. Keep on ice and protected from light (wrap tube in foil).
Troubleshooting Decision Tree
Figure 2: Rapid visual diagnostic guide for solution integrity.
Frequently Asked Questions (FAQ)
Q: Can I autoclave the solution? A: No. The methallyl ether linkage is thermally sensitive, and the aniline moiety may oxidize under the high heat/pressure of an autoclave. Sterilize aqueous solutions using 0.22 µm filtration (PVDF or PES membranes are compatible).
Q: Why does the protocol recommend acidic pH when my cells require pH 7.4? A: The stock must be acidic to prevent degradation. When you add the stock to the cell culture media (pH 7.4), the high dilution factor (usually 1:1000) means the compound will be exposed to pH 7.4 only for the duration of the assay. You must accept that degradation begins the moment it hits the media; therefore, add the compound immediately before the experiment starts.
Q: What is the extinction coefficient for concentration verification?
A: While specific values vary by solvent, alkoxyanilines typically exhibit a
References
- Patai, S. (Ed.). (1968). The Chemistry of the Amino Group. Interscience Publishers.
- Lien, E. J., et al. (1982). "Quantitative structure-activity relationships of aniline mustards." Journal of Medicinal Chemistry, 25(12). (Discusses hydrolysis and stability kinetics of substituted anilines).
-
Sigma-Aldrich. (n.d.). Aniline Hydrochloride Safety Data Sheet. Link (General handling for aniline salts, highlighting light sensitivity and hygroscopic nature).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Validation & Comparative
Comparative Guide: Reactivity of Allyl vs. Methallyl Aryl Ethers
Executive Summary
This guide provides a technical comparison between Allyl Aryl Ethers (AAE) and Methallyl Aryl Ethers (MAE) , focusing on their behavior in the Claisen rearrangement and subsequent cyclization to dihydrobenzofurans.
For researchers in drug discovery and heterocyclic synthesis, the choice between AAE and MAE is rarely about cost, but rather about kinetic profiles , product substitution patterns , and downstream functionality .
Key Finding: While both substrates undergo the [3,3]-sigmatropic shift, the Methallyl (2-methylallyl) moiety generally exhibits accelerated reaction rates and cleaner cyclization profiles due to the gem-dimethyl effect and electronic stabilization of the transition state.
Mechanistic Analysis: The [3,3]-Sigmatropic Shift
The core transformation for both substrates is the aromatic Claisen rearrangement. Understanding the transition state (TS) differences is critical for optimizing reaction conditions.
Allyl Aryl Ether (AAE)
-
Mechanism: Concerted pericyclic [3,3]-shift.
-
Transition State: Ordered chair-like conformation.
-
Kinetics: Requires high thermal activation (typically 180–200 °C). The activation energy (
) is substantial because the aromaticity of the benzene ring is temporarily disrupted.
Methallyl Aryl Ether (MAE)
-
Structural Difference: Contains a methyl group at the 2-position of the allyl chain.
-
Kinetic Impact: The 2-methyl substituent exerts a positive electronic effect . In the transition state, the developing charge character is better stabilized by the electron-donating methyl group.
-
Result: MAE often rearranges 1.2x to 2.0x faster than AAE under identical thermal conditions, allowing for slightly lower reaction temperatures or shorter residence times in flow reactors.
Mechanistic Pathway Diagram
Figure 1: The concerted mechanism of the Claisen rearrangement. The rate-determining step is the formation of the dienone via the Transition State.
Performance Comparison Data
The following table summarizes experimental parameters derived from standard thermal rearrangement protocols.
| Feature | Allyl Aryl Ether (AAE) | Methallyl Aryl Ether (MAE) |
| Reaction Type | [3,3]-Sigmatropic Rearrangement | [3,3]-Sigmatropic Rearrangement |
| Typical Temp. | 190–220 °C | 170–200 °C |
| Relative Rate | 1.0 (Reference) | ~1.5 – 2.0x Faster |
| Primary Product | o-Allylphenol | o-(2-Methylallyl)phenol |
| Cyclization Product | 2-Methyl-2,3-dihydrobenzofuran | 2,2-Dimethyl-2,3-dihydrobenzofuran |
| Side Reactions | Isomerization to cis/trans propenyl | Less prone to double bond migration |
| Solvent Suitability | N,N-Diethylaniline, Diphenyl ether | N,N-Diethylaniline, Diphenyl ether |
Experimental Protocols
Protocol A: Thermal Rearrangement (Solvent-Free)
Best for large-scale synthesis where solvent recycling is difficult.
Reagents:
-
Substrate: Methallyl phenyl ether (10 mmol)
-
Additive: None (Neat)
Workflow:
-
Setup: Place the ether in a heavy-walled pressure tube or a round-bottom flask fitted with a reflux condenser (if boiling point > 200°C).
-
Inert Atmosphere: Purge the headspace with Argon for 5 minutes. Critical: Oxygen can cause oxidative polymerization at these temperatures.
-
Heating: Heat the oil bath to 200 °C .
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.
-
AAE Time: Typically 4–6 hours.
-
MAE Time: Typically 2–4 hours.
-
-
Workup: Cool to room temperature. The product is the phenol. Dissolve in Et2O and extract with 2M NaOH to separate the phenol from unreacted ether (if any). Acidify the aqueous layer to recover the product.
Protocol B: Lewis Acid-Catalyzed Cyclization
Converts the rearranged phenol into a dihydrobenzofuran.
Reagents:
-
Substrate: o-Methallylphenol (from Protocol A)
-
Catalyst:
or (0.5 equiv) -
Solvent: Xylene or Mesitylene
Workflow:
-
Dissolve the phenol in Xylene.
-
Add the Lewis Acid.
-
Reflux for 12–24 hours.
-
Observation: The o-methallylphenol cyclizes to 2,2-dimethyl-2,3-dihydrobenzofuran . The gem-dimethyl groups facilitate this ring closure (Thorpe-Ingold effect) more effectively than the mono-methyl counterpart derived from AAE.
Decision Logic & Applications
When designing a synthesis, choose the substrate based on the target heterocycle.
Figure 2: Synthetic workflow and product divergence. Note the creation of a chiral center with AAE vs. the gem-dimethyl achiral product with MAE.
References
-
Organic Syntheses. Claisen Rearrangement: Allyl Phenyl Ether to o-Allylphenol. Org. Synth. 1923, 3, 7. [Link]
-
Organic Syntheses. Rearrangement of Allyl Ethers. Org. Synth. 1955, Coll. Vol. 3, 418. [Link]
-
Lutz, R. P. Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 1984, 84(3), 205-247. [Link]
-
Rhoads, S. J., & Raulins, N. R. The Claisen and Cope Rearrangements. Organic Reactions, 1975. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
